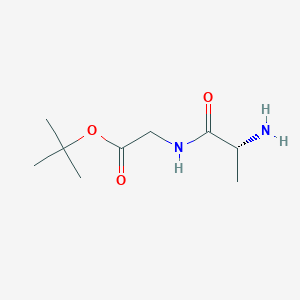
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is known for its unique blend of reactivity and stability, making it a valuable asset in chemical research and development . This compound is often used in various scientific applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2,6-dichloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2,6-diaminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2,6-dichloropyrimidin-4-yl)acetic acid .
Applications De Recherche Scientifique
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile can be compared with other similar compounds, such as:
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: Similar in structure but differs in the position of chlorine atoms on the pyrimidine ring.
2-(2,6-Dichloropyrimidin-4-yl)acetic acid: An oxidized form of the compound with different chemical properties and applications.
2-(2,6-Diaminopyrimidin-4-yl)acetonitrile: A derivative formed by nucleophilic substitution of chlorine atoms with amino groups
These comparisons highlight the unique reactivity and stability of this compound, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C6H3Cl2N3 |
|---|---|
Poids moléculaire |
188.01 g/mol |
Nom IUPAC |
2-(2,6-dichloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2 |
Clé InChI |
CKBZUEKGUBPTEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)

![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)

![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)

